Propan-2-yl 6-fluoropyridine-2-carboxylate
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Overview
Description
Propan-2-yl 6-fluoropyridine-2-carboxylate, also known as isopropyl 6-fluoropicolinate, is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring and an ester functional group at the 2nd position. It has a molecular formula of C9H10FNO2 and a molecular weight of 183.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 6-fluoropyridine-2-carboxylate typically involves the esterification of 6-fluoropicolinic acid with isopropanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 6-fluoropicolinic acid and isopropanol.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being typical reagents.
Oxidation and reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Hydrolysis: 6-fluoropicolinic acid and isopropanol.
Oxidation and reduction: Depending on the specific reaction, various oxidized or reduced derivatives of the compound.
Scientific Research Applications
Propan-2-yl 6-fluoropyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 6-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ester group can undergo hydrolysis, releasing the active 6-fluoropicolinic acid, which can then exert its effects on various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-fluoropicolinic acid: The parent acid of Propan-2-yl 6-fluoropyridine-2-carboxylate.
Isopropyl picolinate: Similar ester compound without the fluorine atom.
Methyl 6-fluoropicolinate: Another ester derivative with a methyl group instead of an isopropyl group.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the isopropyl ester group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
propan-2-yl 6-fluoropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(2)13-9(12)7-4-3-5-8(10)11-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQZNQGEYULIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=NC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726435 |
Source
|
Record name | Propan-2-yl 6-fluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
656239-36-0 |
Source
|
Record name | Propan-2-yl 6-fluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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